4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylamino group, a pyridinyl group, and a pyrimidinecarbonitrile core. Its unique structural features make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Addition of the methylamino group:
Incorporation of the pyridinyl group: The final step involves the addition of a pyridinyl group to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(methylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(methylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5/c1-20-17-14(9-19)15(11-4-6-13(18)7-5-11)22-16(23-17)12-3-2-8-21-10-12/h2-8,10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNOZMFBGOJWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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